3-Methoxyacrylonitrile

Photoinduced electron transfer Laser flash photolysis Triplet-state quenching

3-Methoxyacrylonitrile (CAS 60838-50-8) is an α,β-unsaturated nitrile with a β-methoxy substituent that enables bifunctional donor-acceptor reactivity. Prioritize this C4 building block for microwave-assisted regiocontrolled synthesis of 3- and 5-aminopyrazoles—critical MAPK inhibitor intermediates—where ethoxymethylenemalononitrile fails to deliver switchable regioisomer outcomes. It is also the validated Michael acceptor for 5-amino-1-hydroxyethylpyrazole (cefoselis sulfate intermediate, 53.3% documented yield) and 4-aminopyrimidine derivatives (72% yield at 130°C). For laser flash photolysis, its enhanced π-cloud density delivers diffusion-limited quenching kinetics superior to crotononitrile. Choose 3-methoxyacrylonitrile when isomeric purity, scalable process data, and mechanistic precision are non-negotiable.

Molecular Formula C4H5NO
Molecular Weight 83.09
CAS No. 60838-50-8
Cat. No. B2492134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyacrylonitrile
CAS60838-50-8
Molecular FormulaC4H5NO
Molecular Weight83.09
Structural Identifiers
SMILESCOC=CC#N
InChIInChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+
InChIKeyIPCRTSDORDQHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyacrylonitrile (CAS 60838-50-8) Technical Selection Guide: Building Block for Regioselective Heterocycle Synthesis


3-Methoxyacrylonitrile (CAS 60838-50-8), also designated as 3-methoxyprop-2-enenitrile or CVME, is an α,β-unsaturated nitrile featuring a β-methoxy substituent that confers a bifunctional donor-acceptor electronic profile [1]. The compound exists as a mixture of cis and trans isomers (typically ≥95% purity), with reported physical constants including a boiling point of 189°C, a density of 0.99 g/mL at 25°C, and a refractive index of n20/D 1.455 . Its molecular architecture positions it as a versatile C4 electrophilic building block for heterocycle construction and pharmaceutical intermediate synthesis, distinct from both unsubstituted acrylonitrile and non-nitrile acrylate analogs.

Why Unsubstituted Acrylonitrile or 3-Ethoxyacrylonitrile Cannot Substitute for 3-Methoxyacrylonitrile in Critical Synthetic Steps


In-class compounds sharing the α,β-unsaturated nitrile framework differ substantially in their electron density distribution and steric profile, which directly govern regioselectivity outcomes in cyclocondensation reactions, electron-transfer kinetics in photochemical systems, and the electronic absorption landscape relevant to spectroscopy-guided applications [1]. Unsubstituted acrylonitrile lacks the methoxy group's electron-donating character, resulting in fundamentally different π-cloud density and quenching behavior with triplet-state donors [2]. The 3-ethoxyacrylonitrile analog (C5H7NO, MW 97.12) introduces increased steric bulk and altered polarity relative to the methoxy congener, potentially affecting solubility profiles and reaction kinetics in ways that cannot be predicted from methoxy-case data [3]. Selection between these candidates therefore requires quantification of functional outcomes rather than assumption of interchangeability.

3-Methoxyacrylonitrile Comparative Performance Evidence: Quantitative Differentiation from Structural Analogs


Electron-Transfer Quenching Rate Constant: 3-Methoxyacrylonitrile vs. Crotononitrile

In laser flash photolysis studies using N,N,N',N'-tetramethylbenzidine (TMB) as the triplet donor in acetonitrile, 3-methoxyacrylonitrile (3-MAN) and crotononitrile (CrN) exhibit distinct quenching behaviors due to the electron-donating methoxy substituent versus the electron-withdrawing methyl group. The triplet quenching rate constant (kqT) for 3-MAN approached the diffusion-controlled limit (approximately 2 × 10^10 M^-1 s^-1 in acetonitrile), whereas crotononitrile produced disharmonic kq values in the endergonic region attributed to competing exciplex formation [1]. Substituent effects directly control the electron-deficient π-cloud density and the electron-transfer rate constant [1].

Photoinduced electron transfer Laser flash photolysis Triplet-state quenching

Regiocontrolled Pyrazole Synthesis: 3-Methoxyacrylonitrile vs. Ethoxymethylenemalononitrile vs. Ethyl Acetoacetate

Microwave irradiation of a hydrazine with 3-methoxyacrylonitrile, ethoxymethylenemalononitrile, or ethyl acetoacetate provides rapid access to 3- or 5-substituted aminopyrazoles. Critically, 3-methoxyacrylonitrile enables total regiocontrol that can be switched from one regioisomer to the other by choice of reaction conditions, yielding products in excellent isolated yields [1]. In a specific application, condensation of β-hydroxyethylhydrazine with 3-methoxyacrylonitrile followed by intramolecular nucleophilic addition afforded 5-amino-1-hydroxyethylpyrazole, a cefoselis sulfate intermediate, in 53.3% isolated yield [2]. This regiocontrol capability is not uniformly available across the three comparator substrates, which may produce different regioisomeric distributions under analogous conditions [1].

Regioselective heterocycle synthesis Microwave-assisted cyclization Aminopyrazole preparation

VUV Absorption Spectrum: Bifunctional 3-Methoxyacrylonitrile vs. Monofunctional Acrylonitrile and Methyl Vinyl Ether

High-resolution vacuum ultraviolet (VUV) absorption spectroscopy of 3-methoxyacrylonitrile (3-MAN) was measured between 5.27 and 12.59 eV using a synchrotron-based Fourier-transform spectrometer and referenced to an absolute absorption cross-section scale [1]. Comparative analysis of the experimental absorption spectrum reveals both similarities to and distinct differences from the spectra of acrylonitrile (acceptor-only) and methyl vinyl ether (donor-only), confirming that 3-MAN's bifunctional donor-acceptor architecture produces an electronic absorption landscape that is not merely the sum of its monofunctional components [1]. Vertical transition energies and oscillator strengths for the first 19 states were documented at the DFT-MRCI/aug-cc-pVTZ level [1].

Vacuum ultraviolet spectroscopy Electronic structure Donor-acceptor systems

2-Methyl-4-aminopyrimidine Synthesis Yield: 3-Methoxyacrylonitrile as Substrate

In a patented process for preparing 4-aminopyrimidine compounds, 3-methoxyacrylonitrile was reacted with trimethyl orthoacetate and ammonia-methanol solution in a stainless steel pressure-resistant reactor at 130°C for 8 hours . This procedure yielded 2-methyl-4-aminopyrimidine in 72% isolated yield (0.94 g product from 1.0 g, 12 mmol of 3-methoxyacrylonitrile) . The patent broadly claims 3-substituted or unsubstituted acrylonitrile compounds for this transformation, with 3-methoxyacrylonitrile and 3-ethoxyacrylonitrile cited as preferred embodiments, establishing the methoxy derivative as a validated substrate within the claimed process scope [1].

Pyrimidine synthesis Pharmaceutical intermediate Pressure reactor method

High-Value Application Scenarios for 3-Methoxyacrylonitrile Based on Differentiated Performance Data


Regioselective Aminopyrazole Synthesis for MAPK Inhibitor Development

When synthesizing 3- or 5-aminopyrazole scaffolds as MAPK inhibitor intermediates, 3-methoxyacrylonitrile should be prioritized over ethoxymethylenemalononitrile or ethyl acetoacetate when total regiocontrol and regioisomer switchability are critical process requirements. Microwave-assisted cyclization with hydrazine derivatives enables selection between 3- and 5-substituted products by adjusting reaction conditions, eliminating the need for regioisomer separation [1]. This capability is particularly valuable in pharmaceutical development where isomeric purity directly impacts biological activity and regulatory compliance.

Cefoselis Sulfate Intermediate Manufacturing

In the synthesis of 5-amino-1-hydroxyethylpyrazole, a key intermediate for the cephalosporin antibiotic cefoselis sulfate, 3-methoxyacrylonitrile serves as the direct Michael acceptor for β-hydroxyethylhydrazine. The documented 53.3% yield via intramolecular nucleophilic addition provides a baseline process metric for manufacturing scale-up and cost modeling [1]. Alternative alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) would require independent yield validation, as the methoxy derivative's performance data are substrate-specific.

4-Aminopyrimidine Pharmaceutical Intermediate Production

For the synthesis of 2-methyl-4-aminopyrimidine and related 4-aminopyrimidine derivatives, 3-methoxyacrylonitrile offers a validated substrate option with a reported 72% isolated yield under pressure reactor conditions at 130°C [1]. This yield metric enables direct cost-of-goods comparison against alternative synthetic routes using unsubstituted acrylonitrile or 3-ethoxyacrylonitrile, provided analogous process data are obtained for those comparators. The patent literature explicitly identifies 3-methoxyacrylonitrile as a preferred embodiment for this transformation .

Photoinduced Electron-Transfer Studies Requiring Diffusion-Controlled Quenching

In laser flash photolysis experiments investigating triplet-state electron-transfer mechanisms, 3-methoxyacrylonitrile should be selected over crotononitrile when diffusion-controlled quenching kinetics are desired. The methoxy substituent's electron-donating character enhances the π-cloud density relative to the methyl-substituted analog, resulting in kqT values that approach the diffusion limit in acetonitrile [1]. This behavior enables cleaner mechanistic interpretation by minimizing competing exciplex formation pathways.

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